molecular formula C6H11NO2 B554855 N-Methyl-L-proline CAS No. 475-11-6

N-Methyl-L-proline

Cat. No. B554855
CAS RN: 475-11-6
M. Wt: 129.16 g/mol
InChI Key: CWLQUGTUXBXTLF-YFKPBYRVSA-N
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Description

N-Methyl-L-proline is an amino acid derivative obtained by replacing the amino hydrogen of L-proline with a methyl group . It is widely used in the pharmaceutical and food industry .


Synthesis Analysis

N-Methyl-L-proline can be produced from sugars and methylamine using a recombinant Corynebacterium glutamicum as a biocatalyst . This one-step conversion process is a significant advancement in the synthesis of N-methylated amino acids .


Molecular Structure Analysis

The molecular formula of N-Methyl-L-proline is C6H11NO2 . The InChI string is InChI=1S/C6H11NO2/c1-7-4-2-3-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m0/s1 . The molecular weight is 129.16 g/mol .


Physical And Chemical Properties Analysis

N-Methyl-L-proline has a molecular weight of 129.16 g/mol . More detailed physical and chemical properties are not provided in the retrieved sources.

Scientific Research Applications

Stress Tolerance in Bacteria

N-Methyl-L-proline, a derivative of L-proline, has been studied for its potential in enhancing stress tolerance in bacteria. A study by Bashir et al. (2014) explored how Bacillus subtilis uses L-proline derivatives like N-methyl-L-proline for osmotic and temperature stress protection. However, N-methyl-L-proline was found ineffective in providing salt stress protection to these cells.

Presence in Citrus Fruits

In a study on bergamot fruits (Citrus bergamia), Servillo et al. (2011) identified the presence of N-methyl-L-proline. This finding expanded the understanding of proline derivatives in the natural world, specifically in fruits of the Citrus genus.

Applications in Asymmetric Synthesis

Proline derivatives, including N-methyl-L-proline, have significant applications in asymmetric synthesis. Panday (2011) discussed how non-proteinogenic prolines, like N-methyl-L-proline, are used in the synthesis of bioactive peptides and as asymmetric catalysts in organic reactions.

Cryoprotection in Cell Preservation

N-Methyl-L-proline is also explored for its cryoprotective properties. Withers & King (1979) demonstrated that proline, including its derivatives, can act as effective cryoprotectants for the storage of cultured cells, suggesting a potential role for N-methyl-L-proline in this field.

Involvement in Peptide Bond Formation

Research by Zabrocki & Marshall (1999) explored the role of proline and its analogs, including N-methyl amino acids, in peptide bond formation. Their work suggests that these compounds, due to their unique properties, are crucial in the formation of specific peptide structures.

Enhancing Enantioselectivity in Organic Synthesis

In organic synthesis, L-proline and its derivatives like N-methyl-L-proline are used as organo-catalysts. Bhattacharjee, Kshiar, & Myrboh (2016) reported the role of L-proline in influencing asymmetric induction in the synthesis of pyrazoloquinolinones.

Safety And Hazards

When handling N-Methyl-L-proline, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

(2S)-1-methylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-7-4-2-3-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLQUGTUXBXTLF-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349191
Record name N-Methyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-L-proline

CAS RN

475-11-6
Record name N-Methyl-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=475-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-1-methylpyrrolidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-Methyl-L-proline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0094696
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
276
Citations
L Servillo, A Giovane, ML Balestrieri… - Journal of agricultural …, 2011 - ACS Publications
… of N-methyl-l-proline was never reported before in Citrus genus plants. The highest N-methyl-l-proline … The literature data regarding N-methyl-l-proline in plants are very scarce. Few …
Number of citations: 31 pubs.acs.org
OG Mohamed, ZG Khalil, RJ Capon - Marine Drugs, 2021 - mdpi.com
… The rice medium was extracted with EtOAc (50 mL), with and without coaddition of N-methyl-l-proline methyl ester (5) (20 mg in 5 mL MeOH). Analytical samples (1 mL) were removed …
Number of citations: 12 www.mdpi.com
D Kumar, DN Kommi, P Chopra… - European Journal of …, 2012 - Wiley Online Library
… -proline methyl ester (see Table 1, Entry 4), N-methyl-L-proline (see Table 1, Entry 5), and L-… the carboxylic acid hydrogen atom, whereas for N-methyl-L-proline and L-pyroglutamic, the …
GP Jones, LG Paleg, Y Waisel, A Solomon… - … Section C: Crystal …, 1995 - scripts.iucr.org
… trans-3-Hydroxy-N-methyl-L-proline Hydrochloride … The characterization of trans-3-hydroxy-N-methyl-L- proline, isolated from Tamarix ramosissima, as its hy- drochloride salt, C6Hi2NOJ.Cl-, is …
Number of citations: 5 scripts.iucr.org
RJ Capon, SPB Ovenden… - Australian journal of …, 1998 - CSIRO Publishing
… We were therefore surprised to discover extremely high levels of a new amino acid cis-3-hydroxy-N -methyl-L-proline (1) in an extract of the southern Australian marine sponge …
Number of citations: 8 www.publish.csiro.au
GP Jones, BP Naidu, Y Waisel, A Solomon, LG Paleg - Phytochemistry, 2006 - Elsevier
… These include N-methyl-l-proline (MP), trans-4-hydroxy-N-methyl-l-proline (M4HP) and trans-3-hydroxy-N-methyl-l-proline (M3HP). The three compounds appeared in all species but …
Number of citations: 13 www.sciencedirect.com
BP Naidu, LG Paleg, GP Jones - Australian Journal of Botany, 2000 - CSIRO Publishing
… that accumulate N-methyl-L-proline seem to be adapted to saline and/or sodic soils with moderate amount of rainfall. Species that accumulate trans-4-hydroxy-N-methyl-L-proline seem …
Number of citations: 39 www.publish.csiro.au
BP Naidu, GP Jones, LG Paleg… - Functional Plant …, 1987 - CSIRO Publishing
… In addition to L-proline, N-methyl-L-proline (MP) (isolated for the first time from plants), trans-4-hydroxy-N-methylL-proline (MHP), and N, W-dimethyl-trans-4-hydroxy-L-proline (DHP) …
Number of citations: 69 www.publish.csiro.au
M Mamani-Huanca, A Gradillas… - … : Methods and Protocols, 2022 - Springer
… As expected, the diagnostic ion m/z 70.0661 of l-Pro is the key to identify the modification generated as the m/z = 84.0812 (+CH 2 ) on the N-methyl-l-proline and for the hydroxyl-l-…
Number of citations: 4 link.springer.com
A Solomon, S Beer, Y Waisel, GP Jones… - Physiologia …, 1994 - Wiley Online Library
… N-methyl-L-proline ameliorated the inhibition of the activity of Rubisco by NaCl. Full amelioration was reached at 200 mM of this protectant. Protection by N-methyl-Jran.y-4-hydroxy-L-…
Number of citations: 213 onlinelibrary.wiley.com

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